molecular formula C28H30F3N7O7 B15138832 Z-Gly-Gly-Arg-AFC

Z-Gly-Gly-Arg-AFC

Cat. No.: B15138832
M. Wt: 633.6 g/mol
InChI Key: TWNJYUWAKBTEJI-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Arg-AFC involves the coupling of Nα-benzyloxycarbonyl-glycyl-glycyl-arginine with 7-amino-4-methylcoumarin. This process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Arg-AFC primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes. The cleavage of the peptide bond between arginine and 4-methylcoumarin results in the release of a fluorescent product .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include thrombin, plasminogen activators, and other proteolytic enzymes. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which emits fluorescence at a specific wavelength, allowing for the quantification of enzyme activity .

Mechanism of Action

Z-Gly-Gly-Arg-AFC exerts its effects through the specific cleavage of its peptide bond by proteolytic enzymes. The molecular target of this compound is the active site of these enzymes, where the hydrolysis reaction occurs. The cleavage results in the release of 7-amino-4-methylcoumarin, which emits fluorescence. This fluorescence can be measured to determine the activity of the enzyme and to study the kinetics of the reaction .

Properties

Molecular Formula

C28H30F3N7O7

Molecular Weight

633.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H30F3N7O7/c29-28(30,31)19-12-24(41)45-21-11-17(8-9-18(19)21)37-25(42)20(7-4-10-34-26(32)33)38-23(40)14-35-22(39)13-36-27(43)44-15-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,20H,4,7,10,13-15H2,(H,35,39)(H,36,43)(H,37,42)(H,38,40)(H4,32,33,34)/t20-/m0/s1

InChI Key

TWNJYUWAKBTEJI-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Origin of Product

United States

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